2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine

RORγt Autoimmune Disease Immunology

Sourcing regioisomerically pure fluorinated building blocks for SAR campaigns often introduces unwanted synthetic variability. 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine (CAS 180606-18-2) provides a structurally defined, privileged scaffold proven to yield potent RORγt inverse agonists (IC50 7.5 nM). - Ensures target selectivity: specific 2-fluoro,6-CF3-phenyl pattern enables critical 'push-pull' binding pocket interactions unavailable from regioisomers. - Optimizes PK profiles: elevated cLogP vs. non-fluorinated analogs enhances membrane permeability and metabolic stability. - Reliable synthesis: 95%+ purity supports high-yield cross-coupling and nucleophilic aromatic substitution reactions.

Molecular Formula C12H7F4N
Molecular Weight 241.18 g/mol
CAS No. 180606-18-2
Cat. No. B171763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine
CAS180606-18-2
Synonyms2-fluoro-6-(4-(trifluoromethyl)phenyl)pyridine
Molecular FormulaC12H7F4N
Molecular Weight241.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)F)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C12H7F4N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H
InChIKeyKAZAOTWODRLOST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine: Strategic Fluorinated Pyridine Building Block


2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine (CAS 180606-18-2) is a fluorinated heterocyclic building block featuring a pyridine core with a 2-fluoro substituent and a 6-(4-trifluoromethyl)phenyl group . This specific substitution pattern is integral to the compound's role as a key intermediate in the synthesis of pharmacologically active molecules, where the presence of both fluorine and a trifluoromethyl group can significantly influence a drug candidate's potency, selectivity, and metabolic stability .

Scaffold Role
Fluorinated heterocycle for medicinal chemistry synthesis
Pathway Context
Supports RORγt inverse agonist lead optimization studies
Physicochemical Profile
Trifluoromethyl substitution for metabolic-stability research

Why This Compound Cannot Be Replaced by In-Class Analogs


In medicinal chemistry and chemical biology, the precise substitution pattern on a heterocyclic core is a critical determinant of biological activity and physicochemical properties. For 6-(trifluoromethyl)pyridine derivatives, minor alterations in the position of the fluoro or trifluoromethyl group can drastically change binding affinity and target selectivity . Consequently, in-class compounds such as 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) or regioisomers like 2-Fluoro-4-(trifluoromethyl)pyridine are not interchangeable with the target compound due to their divergent electronic and steric profiles, which dictate their utility in specific synthetic routes and their resultant biological effects .

Target: 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine
Analog: 2-Fluoro-6-phenylpyridine (no -CF3)
Non-fluorinated analog may shift lipophilicity and membrane-permeability profile significantly.
Regioisomeric substitution (e.g., 4-CF3 vs. 6-CF3) alters electronic distribution and binding-pocket engagement.

Quantitative Differentiation Evidence vs. Key Comparators


RORγt Inverse Agonist Potency: Superior Nanomolar Activity

In a structure-activity relationship (SAR) study, the 2-fluoro-6-(4-(trifluoromethyl)phenyl)pyridine core was a critical component of novel RORγt inverse agonists. The most potent compound from this series, W14, exhibited an IC50 of 7.5 nM, which is significantly lower (more potent) than the IC50 of 16 nM reported for the clinical-stage compound VTP-43742 . This 2.1-fold improvement in potency is attributed to specific interactions of the -CF3 group with key residues (Leu324, Leu396, His479) in the RORγt binding pocket .

RORγt IC50
Cross-study comparable
W14 IC50 7.5 nM vs. VTP-43742 IC50 16 nM
Reported 2.1-fold improvement in assay potency context
Luciferase reporter assay; class-specific binding pocket engagement
RORγt Autoimmune Disease Immunology Medicinal Chemistry

Molecular Interaction: Critical Binding Pocket Engagement

Molecular dynamics simulations and MM/GBSA analysis of the W14-RORγt complex reveal that the trifluoromethyl group on the phenyl ring of the 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine scaffold forms crucial hydrophobic interactions with Leu324, Leu396, and His479 . Furthermore, W14 was found to break the H-bond formed by His479 and Tyr502 via a 'push-pull' mechanism, a distinct binding mode not observed for analogs lacking this specific substitution pattern .

Binding Mode
Class-level inference
Hydrophobic contact with Leu324, Leu396, His479; H-bond disruption
Supports scaffold-specific molecular recognition interpretation
MD simulation and MM/GBSA; quantitative binding energy contribution inferred
Molecular Modeling Binding Mode Structure-Activity Relationship Drug Design

Physicochemical Differentiation: Impact of Trifluoromethyl Group

The incorporation of the trifluoromethyl group is a well-established strategy to enhance metabolic stability and membrane permeability. When compared to the non-fluorinated analog 2-fluoro-6-phenylpyridine (CAS 180606-17-1), the target compound 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine possesses a significantly higher calculated lipophilicity (cLogP) [1]. This difference in lipophilicity is a key determinant of a compound's absorption, distribution, and ability to cross biological membranes.

Lipophilicity
Class-level inference
Higher cLogP vs. non-fluorinated analog
Reported lipophilicity differentiation context; experimental validation needed
Computational prediction; precise quantitative difference to verify
Physicochemical Properties Lipophilicity Drug-likeness ADME

Superior Purity for Reliable Experimental Outcomes: 98% vs. 95% Baseline

For high-sensitivity biological assays and demanding synthetic applications, the purity of the starting material is paramount. While several vendors offer 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine at a standard 95% purity , some suppliers provide a higher grade of 98% purity . This 3% difference in purity reduces the potential for impurities that could confound assay results or lead to unwanted side reactions in complex syntheses.

Purity Grade
Direct head-to-head
98% vs. 95% baseline
Higher specification may improve assay reproducibility
Vendor CoA specification; lot-to-lot variability should be confirmed
Analytical Chemistry Procurement Quality Control Reproducibility

Target Applications Based on Quantitative Evidence


Lead Optimization of RORγt Inverse Agonists

The 2-Fluoro-6-(4-(trifluoromethyl)phenyl)pyridine scaffold is a proven, privileged structure for the development of novel RORγt inverse agonists. As demonstrated in SAR studies, this core enabled the discovery of compound W14 with an IC50 of 7.5 nM, a 2.1-fold improvement over the clinical candidate VTP-43742 . This scaffold is therefore a strategic choice for medicinal chemists aiming to develop next-generation therapeutics for Th17 cell-related autoimmune diseases such as psoriasis and rheumatoid arthritis.

Development of Selective Small-Molecule Probes

The detailed molecular modeling studies reveal that the 6-(4-trifluoromethyl)phenyl moiety engages in specific, critical interactions within the RORγt binding pocket, including a unique 'push-pull' mechanism that disrupts a key hydrogen bond . This high degree of molecular recognition makes this building block invaluable for designing selective chemical probes to dissect complex biological pathways where target engagement and selectivity are paramount.

Advanced Building Block for Fluorinated Heterocycles

Beyond its direct biological applications, this compound serves as a versatile synthetic intermediate. Its structure, featuring a 2-fluoro substituent and a 6-aryl group, is specifically designed for further elaboration through cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution . The 98% purity grade available from select vendors ensures minimal interference from impurities during these demanding synthetic transformations, leading to higher yields and cleaner reaction profiles.

ADME/PK Property Optimization Studies

The presence of the -CF3 group is a classic medicinal chemistry tactic to modulate the lipophilicity and metabolic stability of a lead compound. In comparative terms, the target compound exhibits a higher calculated lipophilicity (cLogP) than its non-fluorinated analog, 2-fluoro-6-phenylpyridine . This makes it a superior starting point for SAR campaigns focused on optimizing a compound's pharmacokinetic profile, including its membrane permeability and metabolic clearance, without the need for de novo synthesis of a new core.

Application
Selection Property
Validation Focus
RORγt pathway-response studies
Scaffold-derived inhibitory activity in reporter assays
Target engagement and isoform selectivity review
Chemical probe design for binding-site mapping
Defined molecular interaction profile with key residues
Binding-mode consistency across analogs
Fluorinated heterocycle synthesis
2-Fluoro and 6-aryl substitution for cross-coupling
Purity grade impact on yield and byproduct profile
ADME property optimization research
Trifluoromethyl-dependent lipophilicity modulation
Membrane permeability and metabolic stability endpoints

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